molecular formula C20H12FIN2O2 B415006 N-[2-(2-fluorophenyl)-1,3-benzoxazol-5-yl]-2-iodobenzamide

N-[2-(2-fluorophenyl)-1,3-benzoxazol-5-yl]-2-iodobenzamide

Cat. No.: B415006
M. Wt: 458.2g/mol
InChI Key: HPPNJQLXXRQRRJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(2-fluorophenyl)-1,3-benzoxazol-5-yl]-2-iodobenzamide is a complex organic compound that features a benzoxazole ring substituted with a fluoro-phenyl group and an iodo-benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2-fluorophenyl)-1,3-benzoxazol-5-yl]-2-iodobenzamide typically involves multi-step organic reactions One common method includes the condensation of ortho-phenylenediamine with benzaldehyde derivatives to form the benzoxazole coreThe final step involves the iodination of the benzamide moiety using iodine or iodinating agents under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and ensure the efficient use of reagents .

Chemical Reactions Analysis

Types of Reactions

N-[2-(2-fluorophenyl)-1,3-benzoxazol-5-yl]-2-iodobenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[2-(2-fluorophenyl)-1,3-benzoxazol-5-yl]-2-iodobenzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[2-(2-fluorophenyl)-1,3-benzoxazol-5-yl]-2-iodobenzamide involves its interaction with specific molecular targets. The benzoxazole ring can intercalate with DNA, disrupting the replication process in cancer cells. The fluoro-phenyl group enhances the compound’s binding affinity to its target, while the iodo-benzamide moiety facilitates the formation of reactive intermediates that can induce cell apoptosis .

Comparison with Similar Compounds

Similar Compounds

  • 2-Fluoro-N-(2-Fluoro-phenyl)-benzamide
  • 2-Fluoro-N-(2-Hydroxyphenyl)-benzamide
  • 2-Fluoro-N-(4-Fluorophenyl)-benzamide

Uniqueness

N-[2-(2-fluorophenyl)-1,3-benzoxazol-5-yl]-2-iodobenzamide is unique due to the combination of the benzoxazole ring and the iodo-benzamide moiety. This structure imparts specific electronic and steric properties that enhance its reactivity and binding affinity compared to other similar compounds .

Properties

Molecular Formula

C20H12FIN2O2

Molecular Weight

458.2g/mol

IUPAC Name

N-[2-(2-fluorophenyl)-1,3-benzoxazol-5-yl]-2-iodobenzamide

InChI

InChI=1S/C20H12FIN2O2/c21-15-7-3-1-5-13(15)20-24-17-11-12(9-10-18(17)26-20)23-19(25)14-6-2-4-8-16(14)22/h1-11H,(H,23,25)

InChI Key

HPPNJQLXXRQRRJ-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)C2=NC3=C(O2)C=CC(=C3)NC(=O)C4=CC=CC=C4I)F

Canonical SMILES

C1=CC=C(C(=C1)C2=NC3=C(O2)C=CC(=C3)NC(=O)C4=CC=CC=C4I)F

Origin of Product

United States

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